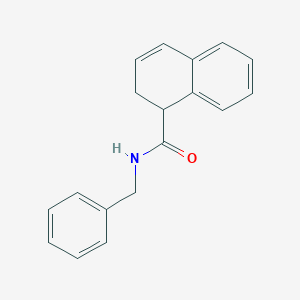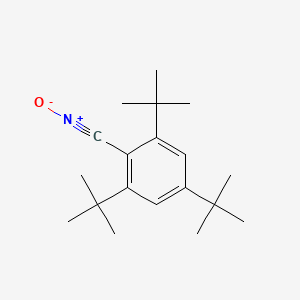
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide is a chemical compound with the molecular formula C19H29NO It is known for its unique structure, which includes three tert-butyl groups attached to the benzene ring and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide typically involves the oxidation of the corresponding benzonitrile derivative. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the N-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce N-oxide functionality.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide involves its interaction with molecular targets through the N-oxide group. This functional group can participate in various chemical reactions, including electron transfer and coordination with metal ions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: Lacks the N-oxide and tert-butyl groups, making it less sterically hindered.
2,4,6-Tris(tert-butyl)phenol: Contains tert-butyl groups but lacks the nitrile and N-oxide functionalities.
N-Phenylhydroxylamine: Contains an N-oxide group but lacks the tert-butyl groups.
Uniqueness
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide is unique due to the combination of the N-oxide group and three tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
193344-24-0 |
|---|---|
Molekularformel |
C19H29NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2,4,6-tritert-butylbenzonitrile oxide |
InChI |
InChI=1S/C19H29NO/c1-17(2,3)13-10-15(18(4,5)6)14(12-20-21)16(11-13)19(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
MMDCYKMLNFOPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C#[N+][O-])C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


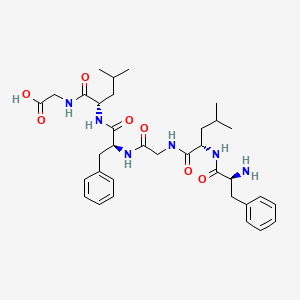

![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)
![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)

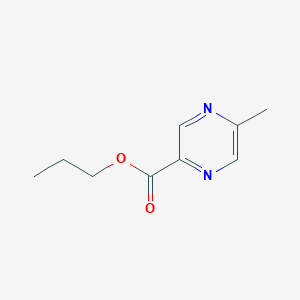
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)


![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
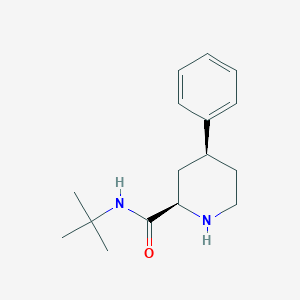
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
